![molecular formula C21H22N4O5S B3074948 4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine CAS No. 1024592-70-8](/img/structure/B3074948.png)
4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine
Übersicht
Beschreibung
The compound you’re asking about is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a pyrazolyl group, a nitrophenyl group, and a sulfonylpiperidine group . These groups are known to confer various properties to the compound, which can be useful in different applications, such as pharmaceuticals and materials science .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the different functional groups present in the molecule. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could make the compound more polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Intermediate in Synthesizing Biologically Active Compounds : The compound serves as an important intermediate for synthesizing various biologically active compounds, particularly in anticancer drug development (Wang et al., 2016).
X-Ray Powder Diffraction Data : X-ray powder diffraction data of derivatives of this compound have been reported, indicating its importance in the synthesis of anticoagulants like apixaban (Qing Wang et al., 2017).
Antimicrobial Activity : Derivatives of the compound have shown potential antimicrobial activities, with various synthesized compounds being screened for their effectiveness against different microbial strains (V. R. Dangar et al., 2014).
Synthesis of Novel Schiff Bases : The compound has been used in the synthesis of novel Schiff bases, which were then screened for their antimicrobial activity. Some derivatives exhibited significant activity, indicating potential pharmaceutical applications (Divyaraj Puthran et al., 2019).
Sulphonylation Applications : Studies have been conducted on the sulphonylation of derivatives of this compound, indicating its versatility in chemical reactions and potential applications in developing new chemical entities (I. Diana et al., 2018).
Inhibition of Metal Complexes : Derivatives of this compound have been used to synthesize metal complexes that exhibit inhibitory activity against human erythrocyte carbonic anhydrase isozymes, suggesting therapeutic potential (Nurgün Büyükkıdan et al., 2017).
Molecular Docking Studies : Molecular docking studies of derivatives of this compound have been conducted for their potential biological evaluation against diseases like cancer and tuberculosis (T. Radhika et al., 2020).
Anti-Alzheimer and Anti-Cox2 Activities : Certain derivatives of the compound have been tested for their anti-Alzheimer and anti-cox2 activities, showcasing their potential in neuropharmacological applications (F. Attaby et al., 2009).
Wirkmechanismus
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects . For instance, a similar compound targets the [Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial in humans .
Mode of Action
Pyrazole derivatives are known for their potent antileishmanial and antimalarial activities
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar pyrazole derivatives , it can be inferred that the compound may interfere with the life cycle of these parasites, affecting their survival and proliferation.
Pharmacokinetics
Similar compounds have been found to have variable absorption, distribution, metabolism, and excretion profiles . These properties significantly impact the bioavailability of the compound, influencing its therapeutic efficacy and potential side effects.
Result of Action
Given the antileishmanial and antimalarial activities of similar pyrazole derivatives , it can be inferred that the compound may induce cell death in these parasites, thereby alleviating the symptoms of these diseases.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-30-17-8-6-15(7-9-17)18-14-19(23-22-18)16-10-12-24(13-11-16)31(28,29)21-5-3-2-4-20(21)25(26)27/h2-9,14,16H,10-13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDMANJDTMWORF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



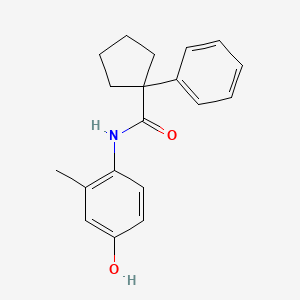
![Ethyl 2-[6-methyl-4-oxo-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate](/img/structure/B3074876.png)

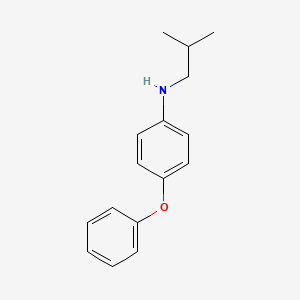
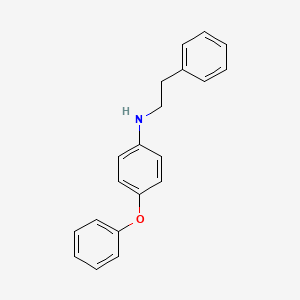
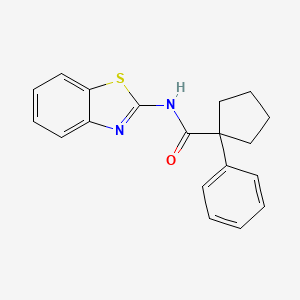


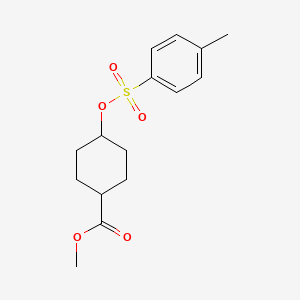
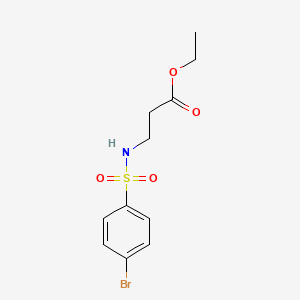
![5-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-1H-pyrazol-3-amine](/img/structure/B3074949.png)
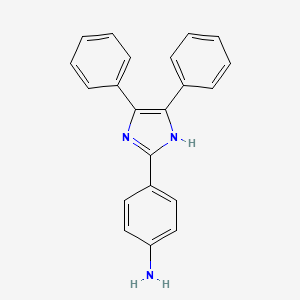
![2-[(4-Fluorobenzyl)amino]-4-(4-isopropylphenyl)-4-oxobutanoic acid](/img/structure/B3074964.png)
![(2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-(pyridin-2-ylsulfanyl)phenyl]amino}prop-2-enenitrile](/img/structure/B3074965.png)